2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted derivatives at the Fmoc group.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation and deactivation of amino groups during peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Another common protecting group used in peptide synthesis.
Cbz (Carbobenzyloxy) Protected Amino Acids: Used similarly to Fmoc in protecting amino groups.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is unique due to its combination of the Fmoc protecting group and the 1-methylcyclopropyl moiety, which can provide additional steric hindrance and influence the reactivity of the compound.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPCRBGGPCPBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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